molecular formula C15H20ClN3 B6448053 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine CAS No. 2548999-87-5

3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine

Cat. No.: B6448053
CAS No.: 2548999-87-5
M. Wt: 277.79 g/mol
InChI Key: HZUHDWQPXRCLOO-UHFFFAOYSA-N
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Description

3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by its attachment to the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A versatile scaffold used in drug discovery.

    Pyrrolizine: Known for its biological activity.

    Pyrrolidine-2-one: Used in various pharmaceutical applications.

    Pyrrolidine-2,5-diones: Studied for their inhibitory activity on enzymes.

Uniqueness

3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an azetidine moiety makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3/c16-14-6-17-5-4-15(14)19-9-13(10-19)18-7-11-2-1-3-12(11)8-18/h4-6,11-13H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUHDWQPXRCLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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